TAT-Gap19 -

TAT-Gap19

Catalog Number: EVT-242212
CAS Number:
Molecular Formula: C119H212N46O26
Molecular Weight: 2703.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAT-Gap19 is a cell-permeable peptide widely used in scientific research to selectively inhibit connexin 43 (Cx43) hemichannels without affecting gap junction communication. [] It is a valuable tool for studying the role of Cx43 hemichannels in various physiological and pathological processes. []

Synthesis Analysis

TAT-Gap19 is synthesized using solid-phase peptide synthesis techniques. While specific details of the synthesis protocol may vary, it generally involves the sequential addition of amino acids to a growing peptide chain on a solid support. The peptide sequence is derived from the intracellular loop of Cx43 and is conjugated to a cell-penetrating peptide, TAT, to facilitate cellular uptake. []

Molecular Structure Analysis
  • Gap19: This nonapeptide sequence (SRPTEKTIFII) is derived from the second intracellular loop of Cx43. []
  • TAT: This cell-penetrating peptide (YGRKKRRQRRR) is derived from the transactivator of transcription (TAT) protein of the human immunodeficiency virus (HIV). []
Mechanism of Action

TAT-Gap19 selectively inhibits Cx43 hemichannels by interacting with the intracellular loop of Cx43, preventing the opening of these channels. [] This selective inhibition does not affect the function of Cx43 gap junction channels, which are formed by the docking of two hemichannels from adjacent cells. []

Applications

a. Investigating the Role of Cx43 Hemichannels in Liver Fibrosis: TAT-Gap19 administration in a mouse model of liver fibrosis demonstrated a reduction in fibrosis, highlighting the potential role of Cx43 hemichannels in this disease. []

b. Studying Cx43 Hemichannel Involvement in Endothelial Cell Damage:Using TAT-Gap19, researchers observed reduced oxidative stress, cell death, and inflammation in irradiated endothelial cells, suggesting a role for Cx43 hemichannels in radiation-induced damage. []

c. Understanding the Impact of Cx43 Hemichannels on Food Intake:Intracerebroventricular injections of TAT-Gap19 significantly decreased food intake in mice, demonstrating a possible link between Cx43 hemichannel activity and energy balance regulation. []

d. Exploring the Role of Cx43 Hemichannels in Atherosclerosis:Research using TAT-Gap19 showed that blocking Cx43 hemichannels could prevent atherosclerosis development in mice, highlighting a potential therapeutic target. [, ]

e. Investigating the Function of Cx43 Hemichannels in Spatial Memory:Blocking Cx43 hemichannels with TAT-Gap19 impaired spatial short-term memory in mice, suggesting a role for these channels in cognitive function. []

f. Examining Cx43 Hemichannel Contribution to Inflammatory Responses: Studies using TAT-Gap19 demonstrated its potential in reducing inflammatory responses in models of blood-brain barrier leakage, non-alcoholic steatohepatitis, and inflammatory shock. [, , ]

g. Studying Cx43 Hemichannel Involvement in Neuronal Activity and Neurodegeneration:Research utilizing TAT-Gap19 provided insights into the role of Cx43 hemichannels in regulating neuronal activity, potentially impacting conditions like epilepsy and Parkinson's disease. [, , ]

h. Exploring the Role of Cx43 Hemichannels in Wound Healing: Studies utilizing TAT-Gap19 indicated the involvement of Cx43 hemichannels in regulating gene expression related to wound healing processes. []

Connexin43 (Cx43)

  • Relevance: TAT-Gap19 is a specific inhibitor of Cx43 hemichannels. [, , , , , , ] It acts by binding to the cytoplasmic loop of Cx43 and preventing the opening of hemichannels, thus interfering with the release of signaling molecules and ions to the extracellular space. [, ] In contrast, TAT-Gap19 does not affect the function of Cx43 gap junctions. [, ]

Carbenoxolone (CBX)

  • Compound Description: Carbenoxolone is a glycyrrhetinic acid derivative with anti-inflammatory and anti-ulcer properties. It acts as a non-specific inhibitor of both gap junctions and hemichannels formed by various connexins, including Cx43. [, , ]
  • Relevance: Carbenoxolone is frequently used in conjunction with TAT-Gap19 to study the distinct roles of gap junctions and hemichannels. While both compounds can inhibit Cx43 hemichannels, TAT-Gap19 exhibits higher specificity for Cx43, whereas carbenoxolone affects various connexins and both channel types. [, , ] This difference allows researchers to dissect the specific contributions of Cx43 hemichannels versus other connexins or gap junctions.

Gap27

  • Compound Description: Gap27 is a peptide mimetic of the second extracellular loop of Cx43. It acts as a connexin channel blocker, interfering with both gap junction and hemichannel activity. [, ]

DQP-1105

  • Compound Description: DQP-1105 is a selective antagonist of metabotropic glutamate receptor 5 (mGluR5). It is used to investigate the role of mGluR5 in various neurological disorders. []
  • Relevance: Research suggests that Cx43-glutamate signaling might play a role in the pathogenesis of Neuromyelitis Optica (NMO). [] In this context, DQP-1105 helps to elucidate the role of glutamate signaling via mGluR5 in NMO models and its potential interplay with Cx43, which is targeted by TAT-Gap19. []

Linoleic Acid

  • Compound Description: Linoleic Acid is an omega-6 polyunsaturated fatty acid. It is involved in various cellular processes, including inflammation and cell signaling. [, ]
  • Relevance: Studies have shown that linoleic acid can activate Cx43 and modulate its function. [, ] Therefore, Linoleic acid serves as a tool to investigate the effects of Cx43 activation, contrasting the inhibitory action of TAT-Gap19 on Cx43 hemichannels. [, ]

18-β-Glycyrrhetinic acid (bGA)

  • Compound Description: 18-β-Glycyrrhetinic acid is a natural triterpenoid derived from licorice root. It acts as a non-specific inhibitor of connexin channels, affecting both gap junctions and hemichannels. []
  • Relevance: Similar to carbenoxolone, bGA serves as a broader connexin channel blocker when compared to TAT-Gap19. [] It is often used in experiments to assess the general involvement of connexin channels in cellular processes, in contrast to the targeted inhibition of Cx43 hemichannels by TAT-Gap19. []

TAT-Gap26

  • Compound Description: TAT-Gap26 is a peptide mimetic of the intracellular loop of connexin 43. It acts as a specific inhibitor of connexin 43 hemichannels, showing minimal effects on gap junction communication. []
  • Relevance: TAT-Gap26 shares a similar mechanism of action and target specificity with TAT-Gap19. Both peptides block Cx43 hemichannels without significantly affecting gap junctions. [, , ]

Properties

Product Name

TAT-Gap19

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Molecular Formula

C119H212N46O26

Molecular Weight

2703.3 g/mol

InChI

InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1

InChI Key

ALNCFPIRTLVJPY-LJFAJSDSSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Synonyms

TAT-Gap19; TAT-Gap19 peptide

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.